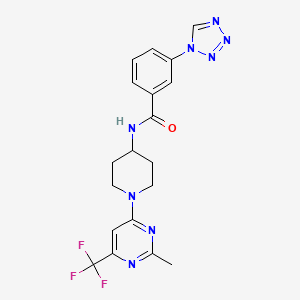

N-(1-(2-méthyl-6-(trifluorométhyl)pyrimidin-4-yl)pipéridin-4-yl)-3-(1H-tétrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H19F3N8O and its molecular weight is 432.411. The purity is usually 95%.

BenchChem offers high-quality N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les caractéristiques structurelles du composé en font un candidat prometteur pour la recherche contre le cancer. Des chercheurs ont étudié son potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber des voies cellulaires spécifiques impliquées dans la croissance tumorale et la métastase .

- La partie pipéridine du composé suggère des interactions potentielles avec les récepteurs des neurotransmetteurs. Des chercheurs ont exploré ses effets sur la fonction neuronale, la transmission synaptique et la neuroprotection .

- Le groupe tétrazole du composé possède des propriétés vasodilatatrices. Des chercheurs ont étudié ses effets sur la régulation de la pression artérielle et la fonction endothéliale .

- La partie benzamide du composé présente des similitudes structurelles avec des agents anti-inflammatoires connus. Des chercheurs ont étudié ses effets sur les voies inflammatoires et la production de cytokines .

- Le cycle pyrimidine substitué par un trifluorométhyle confère des propriétés uniques. Des chercheurs ont évalué ses effets antimicrobiens contre les bactéries, les champignons et les virus .

- Les différents groupes fonctionnels du composé en font une cible intéressante pour les études d’inhibition enzymatique. Des chercheurs ont exploré ses interactions avec des enzymes spécifiques impliquées dans les voies pathologiques .

Recherche anticancéreuse

Neuropharmacologie

Recherche cardiovasculaire

Potentiel anti-inflammatoire

Activité antimicrobienne

Biologie chimique et inhibition enzymatique

En résumé, N-(1-(2-méthyl-6-(trifluorométhyl)pyrimidin-4-yl)pipéridin-4-yl)-3-(1H-tétrazol-1-yl)benzamide est prometteur dans plusieurs disciplines scientifiques. Cependant, des recherches supplémentaires, y compris des essais cliniques, sont essentielles pour libérer tout son potentiel et le traduire en applications pratiques . 🌟

Activité Biologique

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a piperidine ring, a pyrimidine moiety, and a benzamide group. The trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H25F3N4O |

| Molecular Weight | 406.45 g/mol |

| CAS Number | 1775546-20-7 |

1. Antitumor Activity

Research has indicated that compounds similar to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide exhibit significant antitumor properties. For instance, analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications in the benzamide moiety can enhance cytotoxicity against breast cancer cells, suggesting a structure-activity relationship (SAR) that warrants further exploration .

2. COX Inhibition

The compound's structural features suggest potential as a cyclooxygenase (COX) inhibitor. In vitro studies have shown that related compounds exhibit selective inhibition of COX-II over COX-I, which is crucial for developing anti-inflammatory drugs with fewer side effects. One study reported an IC50 value of 0.52 μM for a structurally similar compound against COX-II, indicating strong inhibitory potential .

3. Neuroprotective Effects

In silico studies have predicted neuroprotective activities for compounds containing similar structural motifs. The ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer’s disease. Experimental validation through bioactivity staining methods has shown that these compounds can effectively reduce AChE activity, supporting their role as neuroprotective agents .

The biological activity of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Neurotransmitter Modulation : By inhibiting AChE, the compound may enhance cholinergic signaling in the brain.

Study 1: Anticancer Activity

A study conducted by Chahal et al. focused on the synthesis and evaluation of benzamide derivatives for anticancer activity. The findings indicated that specific modifications to the benzamide structure significantly improved cytotoxic effects against various cancer cell lines .

Study 2: COX Selectivity

Research highlighted the selectivity of certain derivatives for COX-II inhibition over COX-I. One derivative exhibited an IC50 value significantly lower than standard anti-inflammatory drugs like Celecoxib, suggesting its potential as a safer alternative with reduced gastrointestinal side effects .

Study 3: Neuroprotective Potential

In silico analyses predicting AChE inhibition were validated through in vitro experiments showing substantial reductions in AChE activity by related compounds, emphasizing their potential use in neurodegenerative disease therapies .

Propriétés

IUPAC Name |

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N8O/c1-12-24-16(19(20,21)22)10-17(25-12)29-7-5-14(6-8-29)26-18(31)13-3-2-4-15(9-13)30-11-23-27-28-30/h2-4,9-11,14H,5-8H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFLDANQOBGAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.